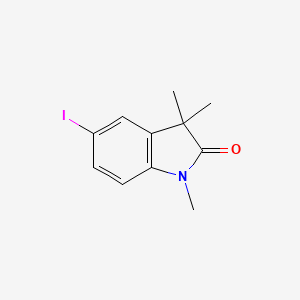

5-Iodo-1,3,3-trimethyl-2-oxoindoline

Description

Significance of the Indoline-2-one Scaffold in Organic Chemistry Research

The indoline-2-one, or oxindole (B195798), scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of pharmaceutical and materials science interest. ekb.egnitw.ac.in Its rigid bicyclic structure, incorporating both a benzene (B151609) ring and a five-membered lactam ring, provides a unique three-dimensional architecture that can be strategically functionalized. This structural versatility allows for the precise orientation of substituents, enabling targeted interactions with biological macromolecules.

In the realm of medicinal chemistry, the indoline-2-one core is a key component in a variety of therapeutic agents. illinois.edunih.gov Its derivatives have been investigated for a wide range of biological activities. researchgate.net Furthermore, the indoline-2-one scaffold serves as a crucial building block in asymmetric synthesis, where its inherent chirality can be exploited to create enantiomerically pure compounds. ekb.eg The reactivity of the C3 position, in particular, allows for the introduction of various functional groups, leading to a diverse library of compounds with distinct properties.

Overview of Halogenated Indoline-2-one Systems in Academic Studies

Halogenated indoline-2-ones are of particular interest due to the ability of halogens to participate in various non-covalent interactions, such as halogen bonding. mdpi.com This type of interaction, where a halogen atom acts as an electrophilic center, can play a crucial role in molecular recognition and crystal engineering. mdpi.com Academic research has extensively explored the synthesis of halogenated indoline-2-ones and their applications as intermediates in cross-coupling reactions, where the halogen atom serves as a convenient handle for further molecular elaboration. acs.org

Specific Research Focus: 5-Iodo-1,3,3-trimethyl-2-oxoindoline in Contemporary Organic Synthesis Research

Among the halogenated indoline-2-ones, this compound has emerged as a compound of significant interest in contemporary organic synthesis. The presence of an iodine atom at the C5 position of the indoline-2-one core makes it a valuable precursor for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of a wide range of substituents at the C5 position, enabling the synthesis of complex molecular architectures.

The trimethyl substitution at the N1 and C3 positions imparts specific steric and electronic properties to the molecule. The N-methyl group enhances its stability and lipophilicity, while the gem-dimethyl group at the C3 position provides steric bulk, which can influence the reactivity and conformational preferences of the molecule. The combination of the iodo-substituent and the trimethylated core makes this compound a versatile building block for the synthesis of novel compounds with potential applications in various fields of chemical research.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 5-iodo-1,3,3-trimethylindolin-2-one |

| CAS Number | 139487-11-9 chemsrc.com |

| Molecular Formula | C₁₁H₁₂INO |

| Molecular Weight | 301.12 g/mol |

Detailed research findings have demonstrated the utility of this compound in the synthesis of various heterocyclic systems. For instance, it can serve as a key intermediate in the construction of spiro-oxindoles and other complex polycyclic structures. The reactivity of the carbon-iodine bond allows for its participation in radical reactions and other transformations that are central to modern synthetic strategies. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOVBLVFIDZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)I)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatives and Analogues of 5 Iodo 1,3,3 Trimethyl 2 Oxoindoline

Synthesis and Characterization of Substituted Indoline-2-one Derivatives

The synthesis of substituted indoline-2-one derivatives often involves multi-step reaction sequences, starting from readily available precursors. While direct studies on the synthesis of derivatives from 5-Iodo-1,3,3-trimethyl-2-oxoindoline are not extensively documented in publicly available literature, general methodologies for the synthesis of substituted indolin-2-ones provide a foundational understanding.

Typically, the synthesis of such derivatives involves the condensation of an appropriately substituted aniline with a suitable carbonyl compound, followed by cyclization. For instance, the synthesis of various 3-substituted-indolin-2-one derivatives has been achieved through Knoevenagel condensation of indolin-2-ones with different aldehydes.

The characterization of these synthesized derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for elucidating the molecular structure, providing information on the chemical environment of protons and carbons. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule, such as the characteristic C=O stretching of the lactam ring.

Table 1: Spectroscopic Data for a Hypothetical 3-Aryl Substituted this compound Derivative

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.5-8.0 (m, Ar-H), δ 6.8-7.2 (m, Ar-H), δ 3.2 (s, 3H, N-CH₃), δ 1.4 (s, 6H, C(CH₃)₂) | Aromatic protons, N-methyl protons, and gem-dimethyl protons. |

| ¹³C NMR | δ 178 (C=O), δ 145 (C-Ar), δ 130-140 (Ar-C), δ 85 (C-I), δ 45 (C(CH₃)₂), δ 26 (N-CH₃), δ 25 (C(CH₃)₂) | Carbonyl carbon, aromatic carbons, carbon bearing iodine, quaternary carbon, N-methyl carbon, and gem-dimethyl carbons. |

| Mass Spec (m/z) | [M]+ peak corresponding to the calculated molecular weight. | Confirmation of the molecular mass of the synthesized compound. |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1350 (C-N stretch) | Presence of lactam carbonyl, aromatic ring, and carbon-nitrogen bond. |

This table is illustrative and based on general spectroscopic principles for indolin-2-one derivatives.

Comparative Reactivity of Halogen Isomers and Positional Analogues

The reactivity of halogenated organic compounds is significantly influenced by the nature of the halogen and its position on the aromatic ring. In the context of this compound, the iodine atom is a key determinant of its chemical behavior, particularly in cross-coupling reactions.

Compared to its bromo and chloro counterparts, the carbon-iodine bond is weaker and more easily cleaved, making 5-iodoindolinones more reactive substrates in reactions such as Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity allows for the introduction of a wide range of substituents at the C-5 position under milder reaction conditions.

The position of the halogen also plays a crucial role. Halogens at the C-5 and C-7 positions of the indolin-2-one ring are generally more amenable to substitution reactions compared to those at the C-4 and C-6 positions, due to the electronic effects of the lactam ring.

N-Substituted Analogues of 5-Iodo-2-oxoindoline

The nitrogen atom of the indolin-2-one core provides another site for modification, leading to the synthesis of N-substituted analogues. While the parent compound is N-methylated, the synthesis of other N-alkyl or N-aryl analogues of 5-iodo-2-oxoindoline can be envisioned.

The synthesis of N-substituted analogues typically involves the alkylation or arylation of the corresponding N-H indolin-2-one precursor. This can be achieved by reacting the deprotonated indolin-2-one with an appropriate alkyl or aryl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

The introduction of different substituents on the nitrogen atom can significantly impact the compound's physical, chemical, and biological properties. For instance, varying the N-substituent can modulate the molecule's lipophilicity and its ability to interact with biological targets.

C-3 Substituted Analogues of 5-Iodo-2-oxoindoline

The C-3 position of the indolin-2-one ring is a hotspot for functionalization, and the synthesis of C-3 substituted analogues has been a major focus of research in this field. The presence of a methylene group at this position in the parent oxindole (B195798) allows for a variety of chemical transformations.

One common approach to introduce substituents at the C-3 position is through aldol-type condensation reactions with various aldehydes and ketones. This leads to the formation of 3-ylidene-2-oxoindoline derivatives. Further modifications, such as reduction of the exocyclic double bond, can provide access to 3-substituted-2-oxoindolines.

Table 2: Examples of C-3 Substituted Indolin-2-one Scaffolds

| C-3 Substituent Type | General Structure | Synthetic Approach |

| 3-Ylidene | Indolin-2-one core with an exocyclic double bond at C-3 | Knoevenagel or Aldol condensation |

| 3-Spirocyclic | Indolin-2-one core with a spiro-fused ring at C-3 | Cycloaddition reactions or intramolecular cyclizations |

| 3,3-Disubstituted | Indolin-2-one core with two substituents at C-3 | Sequential alkylation or arylation of a 3-monosubstituted precursor |

This table provides a general overview of C-3 substitution patterns.

Spectroscopic and Computational Approaches in the Study of 5 Iodo 1,3,3 Trimethyl 2 Oxoindoline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing definitive evidence for the connectivity and three-dimensional arrangement of atoms. For a molecule like 5-Iodo-1,3,3-trimethyl-2-oxoindoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for confirming its structural integrity.

Recent research has provided specific spectral data for this compound. The ¹H NMR spectrum, recorded in Chloroform-d (CDCl₃), reveals distinct signals corresponding to each unique proton environment. The aromatic region shows signals for the three protons on the substituted benzene (B151609) ring. A doublet at δ 7.58 ppm (J = 8.2 Hz) and a singlet at δ 7.48 ppm are characteristic of the protons adjacent to the iodine and carbonyl groups, while a doublet at δ 6.63 ppm (J = 8.1 Hz) corresponds to the proton ortho to the nitrogen atom. The spectrum is completed by sharp singlets for the N-methyl group (δ 3.19 ppm) and the gem-dimethyl groups at the C3 position (δ 1.36 ppm), confirming the trimethylated structure.

The ¹³C NMR spectrum complements this data by identifying the unique carbon atoms. Key signals include the carbonyl carbon (C2) at δ 180.6 ppm, the quaternary carbon (C3) at δ 44.3 ppm, and the carbon bearing the iodine atom (C5) at δ 85.7 ppm. The signals for the methyl groups and the remaining aromatic carbons are also observed at their expected chemical shifts, providing a complete carbon map of the molecule.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.58 | d | 8.2 | 1H | Aromatic CH |

| 7.48 | s | - | 1H | Aromatic CH |

| 6.63 | d | 8.1 | 1H | Aromatic CH |

| 3.19 | s | - | 3H | N-CH₃ |

| 1.36 | s | - | 6H | C(CH₃)₂ |

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 180.6 | C=O (C2) |

| 142.4 | Aromatic C |

| 138.3 | Aromatic C |

| 136.5 | Aromatic C |

| 131.3 | Aromatic C |

| 110.1 | Aromatic C |

| 85.7 | C-I (C5) |

| 44.3 | Quaternary C (C3) |

| 26.3 | N-CH₃ |

| 24.3 | C(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. measurlabs.comfiveable.me For this compound, HRMS confirms the elemental composition of C₁₁H₁₂INO.

The technique provides an exact mass, which can be compared to a calculated theoretical value. The theoretical exact mass for the neutral molecule [M] is calculated to be 301.0015 g/mol . In practice, HRMS often measures protonated molecules [M+H]⁺ or other adducts. For [M+H]⁺, the theoretical mass would be 302.0088. Experimental determination of a mass value that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. While the use of HRMS for the characterization of this compound has been reported, specific experimental data detailing the found mass versus the calculated mass were not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. excillum.comuq.edu.au This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions of this compound. However, a review of the current scientific literature indicates that a crystal structure for this specific compound has not yet been reported. The determination of its crystal structure would be a valuable contribution, offering insights into its solid-state packing and the nature of potential intermolecular interactions, such as halogen bonding involving the iodine atom.

Theoretical and Computational Chemistry Studies

In addition to experimental techniques, computational chemistry provides powerful tools for investigating the properties of molecules. nrel.govucsb.edu Quantum chemical calculations can predict electronic structure and reactivity, while computational modeling can simulate reaction pathways.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. nrel.govacs.org These calculations can determine the distribution of electrons, the energies of molecular orbitals (like the HOMO and LUMO), and generate molecular electrostatic potential maps. Such studies would allow for the prediction of reactive sites on the this compound molecule, indicating where it is most susceptible to nucleophilic or electrophilic attack. Despite the utility of these methods for understanding halogenated organic molecules, specific computational studies focused on the electronic structure and reactivity of this compound have not been found in the surveyed literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to map out the energetic landscape of a chemical reaction, identifying the structures of intermediates and transition states. acs.orgmit.edu This provides a step-by-step understanding of how reactants are converted into products. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the iodo-position, computational modeling could elucidate the detailed mechanism and the factors controlling reaction efficiency and selectivity. At present, there are no specific published studies in the searched literature that report on the computational modeling of reaction mechanisms involving this compound.

Conformational Analysis and Stereochemical Predictions through Computational Methods

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular structures, properties, and reactivity. For a molecule such as this compound, computational methods are instrumental in elucidating its three-dimensional geometry, understanding the stability of its various conformations, and predicting its stereochemical behavior. These theoretical approaches complement experimental data, providing a molecular-level understanding that can be difficult to obtain through empirical methods alone.

The conformational landscape of this compound is primarily defined by the geometry of the oxindole (B195798) ring system and the orientation of its substituents. The core bicyclic structure, consisting of a benzene ring fused to a pyrrolidinone ring, is largely planar. However, the presence of two methyl groups at the C3 position introduces significant steric considerations. The nitrogen atom of the lactam is substituted with a methyl group, and an iodine atom is attached at the C5 position of the aromatic ring.

Conformational Analysis

A thorough conformational analysis of this compound would typically begin with a systematic search of the potential energy surface to identify all possible low-energy conformations. This can be achieved using various computational techniques, such as molecular mechanics force fields followed by higher-level quantum mechanical calculations, most notably Density Functional Theory (DFT).

DFT calculations, employing functionals like B3LYP with an appropriate basis set (e.g., 6-31G* or larger), would be used to optimize the geometry of each identified conformer and calculate its relative energy. The results of such an analysis would likely reveal the most stable arrangement of the substituents and the energetic barriers to rotation around single bonds.

A hypothetical conformational analysis would likely focus on the relative orientations of the C3-methyl groups with respect to the plane of the oxindole ring. The planarity of the bicyclic system is a key feature, and the primary conformers would likely differ in the subtle out-of-plane arrangements of the methyl groups to minimize steric strain.

Stereochemical Predictions

Computational methods are also invaluable for predicting the stereochemical outcomes of reactions involving this compound or for understanding its chiral properties if it were to possess a stereocenter. Although the parent molecule itself is achiral, reactions at the C3 position could introduce a chiral center.

In such cases, computational modeling of the transition states for reactions leading to different stereoisomers can provide a quantitative prediction of the product distribution. By calculating the activation energies for the formation of each stereoisomer, one can determine the kinetically favored product.

For instance, if a nucleophilic addition were to occur at the C2 carbonyl group, leading to a chiral center at C2, computational models could be used to predict whether the attack would preferentially occur from the Re or Si face of the carbonyl. This would involve modeling the approach of the nucleophile to the oxindole substrate and calculating the energies of the diastereomeric transition states.

While detailed research findings and specific data tables for the conformational analysis and stereochemical predictions of this compound are not available in the public domain, the application of established computational methodologies would provide significant insights into its molecular behavior. Such studies would be crucial for rationalizing its reactivity and for the design of new derivatives with specific desired properties.

Applications in Advanced Organic Synthesis Research

5-Iodo-1,3,3-trimethyl-2-oxoindoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems primarily from the reactivity of its carbon-iodine bond. Aryl iodides are among the most reactive substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. mdpi.com This reactivity allows for the selective introduction of a wide array of functional groups at the 5-position of the oxindole (B195798) core.

Key cross-coupling reactions where this building block excels include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-oxindole with various aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted oxindoles. Such reactions are known to proceed in high yields under mild conditions, even with unprotected nitrogen-rich heterocycles. nih.govias.ac.in The resulting C-C bond formation is crucial for synthesizing complex molecules with extended conjugation or specific steric properties.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 5-alkynyl oxindoles. mdpi.comwikipedia.orglibretexts.org These products are valuable intermediates themselves, amenable to further transformations such as cycloadditions or the formation of fused heterocyclic systems. mdpi.com

Heck Coupling: This reaction enables the arylation or vinylation of alkenes, allowing for the attachment of unsaturated side chains to the C5-position of the oxindole ring. The intramolecular version of the Heck reaction is particularly powerful for constructing fused ring systems. rsc.orgnih.gov

The high reactivity and versatility of the iodo-substituent make this compound a preferred starting material for creating libraries of substituted oxindoles for medicinal chemistry and materials science research.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(dppf)Cl₂) + Base | 5-Aryl/Vinyl-1,3,3-trimethyl-2-oxoindoline |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | 5-Alkynyl-1,3,3-trimethyl-2-oxoindoline |

| Heck | Alkene | Pd(0) or Pd(II) catalyst + Base | 5-Alkenyl-1,3,3-trimethyl-2-oxoindoline |

Precursor Role in the Synthesis of Spirocyclic Oxindoles and Related Scaffolds

Spirocyclic oxindoles, which feature a spiro-fused ring at the C3-position, are a prominent class of compounds with significant biological activities. rsc.orgnih.gov this compound can serve as a key precursor for these complex structures, where the iodo-substituent may be retained in the final product or used as a handle for further functionalization.

One notable synthetic strategy involves the condensation of isatin (B1672199) derivatives, which are closely related to the target oxindole, with other cyclic or acyclic components. For instance, research has demonstrated the synthesis of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives through the reaction of 5-iodoisatin (B1210601) with 2-aminonorbornene (B1216617) carboxamides. mdpi.com This highlights how the iodo-substituted oxindole core can be incorporated into complex spiro-fused systems.

Furthermore, iodoindoles have been utilized in elegant one-pot procedures to construct spirocycles. An efficient approach involves a sequential intramolecular Ullmann coupling and Claisen rearrangement starting from an iodoindole derivative, affording 3-spiro-2-oxindoles with excellent diastereoselectivity. researchgate.net The presence of the iodine atom is critical for the initial C-O bond formation in the Ullmann reaction, which sets the stage for the subsequent rearrangement to form the spirocyclic core. These methods underscore the strategic importance of the iodo-substituent in directing the formation of intricate three-dimensional scaffolds.

| Starting Material | Reaction Partner(s) | Key Transformation(s) | Resulting Scaffold |

| 5-Iodoisatin | 2-Aminonorbornene carboxamide | Spirocondensation | Spiro[methanoquinazoline-indoline] |

| Iodoindole derivative | Allylic alcohol | Intramolecular Ullmann coupling / Claisen rearrangement | 3-Spiro-2-oxindole |

Integration into Cascade and Multicomponent Reactions for Enhanced Molecular Complexity

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. rsc.org Halogenated oxindoles like this compound are valuable substrates for these processes, allowing for the rapid generation of molecular diversity.

In many MCRs, the oxindole core acts as a central scaffold upon which new rings and functional groups are built. For example, isocyanide-based multicomponent reactions involving methyleneindolinones (derivatives of the oxindole core) can produce highly complex tricyclic spiro-oxindoles in an atom-economic fashion. nih.gov The 5-iodo substituent can be carried through such sequences, providing a handle for post-MCR modifications.

Alternatively, the C-I bond can actively participate in a cascade sequence. A three-component transformation has been developed that combines Sonogashira, Heck, and Suzuki–Miyaura reactions in a single pot to prepare oxindoles from N-arylpropiolamides. beilstein-journals.orgd-nb.info An iodo-substituted precursor like this compound could potentially be integrated into such a palladium-catalyzed cascade, where the iodo-group directs one of the coupling steps. Cascade reactions involving oxidative cyclization and halogenation of related indole (B1671886) precursors also demonstrate the utility of halogenated intermediates in building complex heterocyclic frameworks. organic-chemistry.org

Utility in the Construction of Functionalized Heterocyclic Systems

Beyond serving as a core scaffold, this compound is instrumental in the synthesis of fused heterocyclic systems, where another ring is annulated onto the oxindole framework. The iodo-group is the key reactive site for initiating the cyclization process, typically through palladium-catalyzed intramolecular reactions.

A common strategy involves a Sonogashira coupling to introduce an alkyne at the 5-position, followed by an intramolecular cyclization to form a new fused ring. This approach has been successfully used to prepare a variety of fused heterocycles. mdpi.com Similarly, an intramolecular Heck reaction can be employed to fuse a new ring onto the benzene (B151609) portion of the oxindole. For example, a tethered alkene can be cyclized onto the aromatic ring via palladium catalysis, a strategy used in the synthesis of isoindolo[2,1-a]quinolines. nih.gov The synthesis of fused 1,2,3-triazoles via intramolecular Pd-catalyzed direct arylation of 5-iodotriazoles further illustrates the power of using a C-I bond to drive the formation of complex polycyclic systems. rsc.org These methods provide powerful tools for accessing novel, rigid, and structurally complex molecules that are of significant interest in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-1,3,3-trimethyl-2-oxoindoline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis often involves halogenation of the indole core using iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures. For example, analogous procedures use PEG-400/DMF solvent systems with CuI catalysts for efficient coupling reactions . Purification typically employs column chromatography with gradients like 70:30 ethyl acetate/hexane to isolate the product . Yield optimization requires precise stoichiometry and reaction time monitoring via TLC.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include the indole NH proton (δ ~10 ppm) and iodinated aromatic carbons (δ ~90-100 ppm) .

- HRMS : Exact mass analysis ensures molecular formula confirmation (e.g., [M+H]+ calculated for C11H11INO2) .

- IR : Stretching frequencies for the carbonyl (C=O, ~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) validate functional groups .

Q. What are the common solubility and stability challenges for halogenated oxoindoles, and how can they be addressed?

- Methodology :

- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred. Co-solvents like PEG-400 enhance solubility in coupling reactions .

- Stability : Store under inert atmospheres (N2/Ar) at -20°C to prevent dehalogenation or oxidation. Light-sensitive handling is critical due to the iodine substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

- Methodology :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during iodination. For example, analogous syntheses of 5-fluorooxindoles use reflux conditions (80°C) for selective coupling .

- Catalyst Screening : Test CuI, Pd-based catalysts, or Fe3O4@SiO2@Bi2O3 nanoparticles for regioselective halogenation .

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust stoichiometry or solvent polarity accordingly .

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Computational Modeling : DFT calculations predict charge distribution at the iodinated site, guiding reactivity in Suzuki-Miyaura or Ullmann couplings .

- Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported NMR data for iodinated oxoindole derivatives?

- Methodology :

- Isotopic Labeling : Use 13C-labeled precursors to assign ambiguous signals in crowded aromatic regions .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at multiple temperatures .

Q. How can researchers design biologically active derivatives of this compound while maintaining metabolic stability?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-methyl or 1-position to modulate lipophilicity (e.g., alkyl chains or polar groups) .

- Prodrug Approaches : Mask the carbonyl group as an ester or amide to enhance bioavailability .

- In Silico Screening : Molecular docking with target enzymes (e.g., kinases) identifies binding poses resistant to metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.